molecular formula C22H22F2N6 B10856059 4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine

4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B10856059
M. Wt: 408.4 g/mol
InChI Key: SWOIFXHMBKFCRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MU1742 can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

For industrial production, MU1742 can be synthesized using optimized reaction conditions and scalable processes. This typically involves the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

MU1742 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

MU1742 has a wide range of scientific research applications, including:

Mechanism of Action

MU1742 exerts its effects by selectively inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the regulation of various cellular pathways, including the Wnt, Hedgehog, and Hippo pathways. By inhibiting these kinases, MU1742 can modulate these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MU1742 is unique due to its high selectivity and potency against casein kinase 1 delta and casein kinase 1 epsilon. It exhibits excellent kinome-wide selectivity and high potency in both in vitro and cell-based assays. Additionally, MU1742 has a favorable pharmacokinetic profile, making it suitable for in vivo applications .

Properties

Molecular Formula

C22H22F2N6

Molecular Weight

408.4 g/mol

IUPAC Name

4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoropyridin-2-yl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26)

InChI Key

SWOIFXHMBKFCRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN2C=NC(=C2C3=C4C=CNC4=NC=C3)C5=NC=C(C=C5)F)F

Origin of Product

United States

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